molecular formula C21H23ClN6O3 B2565874 N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine CAS No. 898630-14-3

N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B2565874
CAS No.: 898630-14-3
M. Wt: 442.9
InChI Key: HKAPCZVMEWLYOJ-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N'-(3,4-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine is a triazine-based compound featuring a 1,3,5-triazine core substituted with morpholine, a 3-chlorophenyl group, and a 3,4-dimethoxyphenyl group. The morpholine moiety enhances solubility in polar solvents, while the chloro and methoxy substituents confer distinct electronic properties: the chloro group is electron-withdrawing, and the methoxy groups are electron-donating. This combination may optimize interactions in biological systems or material applications, such as polymer synthesis or pharmaceutical development .

Triazine derivatives are widely studied for their versatility as drug candidates, light stabilizers, and polymer precursors. The synthesis of such compounds typically involves nucleophilic substitution reactions of chlorinated triazine intermediates with amines .

Properties

IUPAC Name

4-N-(3-chlorophenyl)-2-N-(3,4-dimethoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN6O3/c1-29-17-7-6-16(13-18(17)30-2)24-20-25-19(23-15-5-3-4-14(22)12-15)26-21(27-20)28-8-10-31-11-9-28/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAPCZVMEWLYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)Cl)N4CCOCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine (CAS Number: 898630-14-3) is a compound belonging to the class of 1,3,5-triazine derivatives. This class has garnered attention for its diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The structural modifications in triazine derivatives often enhance their biological efficacy and selectivity.

Chemical Structure and Properties

The molecular formula of this compound is C21H23ClN6O3C_{21}H_{23}ClN_{6}O_{3}, with a molecular weight of 442.9 g/mol. Its chemical structure can be represented as follows:

PropertyValue
Molecular FormulaC21H23ClN6O3
Molecular Weight442.9 g/mol
CAS Number898630-14-3

Research indicates that the biological activity of triazine derivatives is often linked to their ability to interact with various biological targets. For instance, molecular docking studies have shown that compounds similar to N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine can form hydrogen bonds with amino acids in target proteins, which may lead to inhibition of viral replication or tumor growth .

Biological Activities

The compound has been evaluated for several biological activities:

1. Anticancer Activity

Triazine derivatives have been extensively studied for their anticancer properties. Recent reviews highlight that these compounds can induce apoptosis in cancer cells and inhibit key enzymes involved in tumorigenesis . Specific studies have demonstrated that modifications in the triazine core can enhance cytotoxic effects against various cancer cell lines.

2. Antiviral Activity

Studies have shown that certain triazine derivatives exhibit antiviral properties against plant viruses. For example, compounds related to N-(3-chlorophenyl)-N'-(3,4-dimethoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine have shown effective curative and protective activities against the Potato Virus Y (PVY), with significant percentages in activity comparable to established antiviral agents .

3. Antimicrobial Properties

The broad-spectrum antimicrobial activity of triazine compounds has been documented. They exhibit bactericidal and fungicidal effects due to their ability to disrupt cellular processes in microbial pathogens .

Case Studies

Case Study 1: Antiviral Activity Against PVY
In a recent study evaluating the antiviral activity of triazine derivatives against PVY, the compound demonstrated curative activity percentages of up to 56.9% and protective activity of 53.3%, showing superior effectiveness compared to standard antiviral agents like moroxydine hydrochloride .

Case Study 2: Anticancer Screening
Another study focused on the anticancer potential of triazine derivatives indicated that modifications at specific positions on the triazine ring could lead to enhanced cytotoxicity against various cancer cell lines. The results showed promising IC50 values indicating effective growth inhibition .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Chlorophenyl vs.
  • Methoxy vs. Methyl/Diethyl Groups : The 3,4-dimethoxyphenyl group in the target compound increases electron density and hydrogen-bonding capacity compared to methyl or diethyl substituents in , which may enhance interactions with biological targets.
  • Morpholine vs. Piperazine : Morpholine (in the target compound) is less basic than piperazine (in ), affecting solubility and protonation states under physiological conditions.

Physicochemical Properties

  • Solubility : Morpholine-containing derivatives (target compound, ) exhibit higher polarity and water solubility compared to diethyl or dimethyl analogs .
  • Melting Points : Crystalline derivatives like (m.p. 371–372 K) suggest strong intermolecular forces, whereas bulkier substituents (e.g., trifluoromethyl in ) may reduce crystallinity.

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